molecular formula C14H11ClFNO B5888570 2-chloro-N-(4-fluorophenyl)-4-methylbenzamide

2-chloro-N-(4-fluorophenyl)-4-methylbenzamide

Cat. No.: B5888570
M. Wt: 263.69 g/mol
InChI Key: FBLYDFHGBMYMHI-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorophenyl group, and a methyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-fluorophenyl)-4-methylbenzamide typically involves the reaction of 4-fluoroaniline with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of solvents like dichloromethane or toluene can facilitate the reaction by providing a suitable medium for the reactants to interact. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent and conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-fluorophenyl)-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound can modulate the activity of enzymes involved in inflammation or cell proliferation, making it a potential candidate for drug development.

Comparison with Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)benzamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide

Comparison: 2-chloro-N-(4-fluorophenyl)-4-methylbenzamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to 2-chloro-N-(4-fluorophenyl)benzamide, the additional methyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties. The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications, highlighting the importance of structural modifications in drug design and material science.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-2-7-12(13(15)8-9)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYDFHGBMYMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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